molecular formula C9H6O2S B157676 Benzo[b]thiophene-4-carboxylic acid CAS No. 10134-95-9

Benzo[b]thiophene-4-carboxylic acid

Cat. No.: B157676
CAS No.: 10134-95-9
M. Wt: 178.21 g/mol
InChI Key: REVHWEJAHDLSTJ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-4-carboxylic acid is a heterocyclic compound containing a benzene ring fused to a thiophene ring with a carboxylic acid group at the 4-position. This compound is part of the larger class of benzothiophenes, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

Benzo[b]thiophene-4-carboxylic acid plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-mercaptobenzoic acid with acetic anhydride, followed by oxidation . Another method includes the use of aryne intermediates, where o-silylaryl triflates react with alkynyl sulfides to form the benzothiophene scaffold .

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed coupling reactions are frequently used to construct the benzothiophene core . These methods are optimized for large-scale production, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and halogenated derivatives .

Scientific Research Applications

Benzo[b]thiophene-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-carboxylic acid
  • Benzo[b]thiophene-3-carboxylic acid
  • Thianaphthene-2-carboxylic acid

Comparison: While all these compounds share the benzothiophene core, their unique substitution patterns confer different chemical and biological properties. For example, benzo[b]thiophene-2-carboxylic acid is primarily used in organic synthesis and pharmaceuticals, whereas benzo[b]thiophene-4-carboxylic acid has broader applications in materials science and medicine .

This compound stands out due to its versatility and the ease with which it can be modified to produce a wide range of derivatives with diverse applications .

Properties

IUPAC Name

1-benzothiophene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVHWEJAHDLSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359993
Record name benzo[b]thiophene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10134-95-9
Record name benzo[b]thiophene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10134-95-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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